![molecular formula C7H2BrF4NO2 B2887191 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene CAS No. 1807119-31-8](/img/structure/B2887191.png)
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular weight of 288 . It is also known by its IUPAC name, 1-bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene . The compound is available in two forms: as a liquid with a storage temperature of 4°C , and as a powder with a storage temperature at room temperature .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has shown significant utility as a starting material in organometallic chemistry. It was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound served as a precursor for synthetically useful reactions involving organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, showcasing the versatility of bromo-fluoro-nitro substituted benzene derivatives in synthetic chemistry (Porwisiak & Schlosser, 1996).
Nucleophilic Aromatic Substitution
The synthesis and reactivity of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound sharing similar functional groups, were explored through various methods. Its reactivity under nucleophilic aromatic substitution conditions was particularly noted, where the fluorine atom was replaced with oxygen, sulfur, and nitrogen nucleophiles. This study underscores the reactivity of fluorine in positions adjacent to nitro groups, a feature likely relevant to 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene in synthetic applications (Ajenjo et al., 2016).
Fluorocarbon Coordination Chemistry
Research into the coordination chemistry of fluorocarbons highlighted the synthesis of difluoro-m-cyclophane-based fluorocryptands, which included reactions involving bromomethyl-fluorobenzene derivatives. These cryptands formed complexes with Group I and II metal ions, demonstrating the potential of fluorinated benzene derivatives, including 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene, in developing new materials with specific electronic or coordination properties (Plenio, Hermann, & Diodone, 1997).
Enhanced CO2 Capture
In a study focusing on the postsynthetic modification of nanoporous organic frameworks, controlled nitration introduced nitro groups effectively converting mesopores to micropores without compromising surface area. This modification significantly enhanced CO2 capture capabilities. Although the study does not directly mention 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene, the functionalization strategies and the importance of nitro groups in modifying porous materials for gas capture are highly relevant (Islamoglu et al., 2016).
properties
IUPAC Name |
1-bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)5(9)1-3(4)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCRYFRKEWXZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
1807119-31-8 |
Source
|
Record name | 1-bromo-4-fluoro-5-nitro-2-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.